molecular formula C12H13N3O4S B2839502 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone CAS No. 551932-03-7

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone

Cat. No.: B2839502
CAS No.: 551932-03-7
M. Wt: 295.31
InChI Key: GTLHDQSMXREOJU-UHFFFAOYSA-N
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Description

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan-2-yl group at position 5 and a sulfanyl group at position 2. The sulfanyl bridge connects the oxadiazole ring to a morpholine-substituted ethanone moiety.

Properties

IUPAC Name

2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c16-10(15-3-6-17-7-4-15)8-20-12-14-13-11(19-12)9-2-1-5-18-9/h1-2,5H,3-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTLHDQSMXREOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone typically involves multiple steps. One common method includes the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide to form the oxadiazole ring. This intermediate is then reacted with morpholine and an appropriate acylating agent to yield the final product . Industrial production methods may involve similar steps but are optimized for scale, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone can undergo various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

The compound belongs to a broader class of 1,3,4-oxadiazole thioethers, which are extensively studied for diverse biological activities. Below is a systematic comparison with structurally and functionally related analogs:

Structural Analogues

Substituent Variations on the Oxadiazole Ring

  • 2-[5-(3,5-Dimethoxy-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-1-morpholin-4-yl-ethanone (): Replaces the furan-2-yl group with a 3,5-dimethoxyphenyl substituent.
  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole ():
    Features a trifluoromethyl pyrazole substituent. The CF₃ group increases metabolic stability and electronegativity, critical for fungicidal activity .
  • 2-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]acetamide derivatives ():
    While thiadiazole-based, these compounds highlight the role of nitro groups in antimicrobial activity, a feature absent in the target compound .

2.1.2. Variations in the Ethanone Moiety

  • 1-(4-Methoxyphenyl)-2-{[5-(5-methyl-1,2-oxazol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone (): Substitutes morpholine with a 4-methoxyphenyl group. The methoxy group improves membrane permeability but reduces solubility compared to morpholine’s hydrophilic nature .
Physicochemical and Pharmacokinetic Properties
  • Lipophilicity (logP): Morpholine’s polarity lowers logP compared to phenyl or benzyl substituents (e.g., : logP = 2.1 vs. target compound ~1.8), improving aqueous solubility .
  • Metabolic Stability: The furan ring may undergo oxidative metabolism, whereas trifluoromethyl groups () resist degradation .
  • Synthetic Accessibility: Thioether-linked oxadiazoles (e.g., ) are synthesized in 5 steps with ~70% yields, suggesting feasible scalability for the target compound .
Molecular Interactions
  • SDH Binding (): Oxadiazole thioethers with hydrophobic substituents (e.g., bromobenzyl) form van der Waals interactions with SDH’s Phe-66 and His-56 residues. The furan’s oxygen atom may hydrogen-bond with Arg-43 .
  • Benzodiazepine Receptor (): Aromatic substituents align with estazolam’s pharmacophore. The morpholine group’s flexibility might mimic the diazepine ring’s conformation .

Biological Activity

The compound 2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-1-morpholin-4-yl-ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and the results of various studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N2O3SC_{17}H_{16}N_{2}O_{3}S with a molecular weight of 328.4 g/mol. The structure features a furan ring, an oxadiazole moiety, and morpholine, which contribute to its diverse chemical reactivity and biological properties.

PropertyValue
Molecular FormulaC17H16N2O3SC_{17}H_{16}N_{2}O_{3}S
Molecular Weight328.4 g/mol
IUPAC Name2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-morpholin-4-yl-ethanone
InChIInChI=1S/C17H16N2O3S/c1-3...

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Furan Ring : Synthesized from 1,4-dicarbonyl compounds using acid catalysts.
  • Synthesis of the Oxadiazole Ring : Formed by cyclization reactions involving hydrazides and carboxylic acids.
  • Thioether Formation : The oxadiazole is linked to the furan via a thioether bond using thiol reagents.
  • Attachment of Morpholine : Morpholine is introduced to form the final product.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. A study on oxadiazole derivatives demonstrated that several compounds showed cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervical adenocarcinoma) . The mechanism often involves inhibition of topoisomerase I activity, which is crucial for DNA replication.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar derivatives have been reported to exhibit activity against various bacterial and fungal strains. The presence of the furan and oxadiazole rings may enhance interaction with microbial targets .

The biological mechanism of action for this compound likely involves:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in cancer cell proliferation or microbial growth.
  • Receptor Modulation : It could interact with specific receptors involved in signaling pathways related to cell survival and apoptosis.

Study 1: Antiproliferative Activity

In a study examining a library of oxadiazole derivatives, it was found that certain compounds exhibited significant antiproliferative activity with IC50 values in the low micromolar range against various cancer cell lines . The structure–activity relationship (SAR) indicated that modifications on the oxadiazole ring could enhance biological activity.

Study 2: Antimicrobial Screening

A series of related compounds were screened for their antimicrobial efficacy against standard bacterial strains. Results showed that specific substitutions on the furan and oxadiazole rings increased potency against Gram-positive bacteria .

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : ¹H/¹³C NMR identifies morpholine (δ 3.5–3.7 ppm for N-CH₂), furan (δ 6.3–7.4 ppm), and oxadiazole (δ 8.1–8.5 ppm) protons .
  • IR Spectroscopy : Confirms C=O (1680–1720 cm⁻¹), C-N (1250–1350 cm⁻¹), and S-C (650–750 cm⁻¹) bonds .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) .

How can computational methods (e.g., DFT) predict tautomeric forms and electronic properties of the compound?

Q. Advanced Research Focus

  • Tautomerism Analysis : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) model thiol-thione tautomerism in oxadiazoles, predicting stability of the thione form due to conjugation with the furan ring .
  • Electronic Properties : HOMO-LUMO gaps (~4.5 eV) and Mulliken charges reveal electron-deficient oxadiazole regions, guiding SAR for bioactivity .

What in vitro assays are recommended for initial screening of antimicrobial or anticancer activity?

Q. Basic Research Focus

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) and time-kill assays .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values calculated via nonlinear regression .

What strategies can elucidate the molecular targets of this compound in cancer cells?

Q. Advanced Research Focus

  • Enzyme Inhibition : Kinase profiling (e.g., EGFR, PI3K) using recombinant enzymes and ATP-Glo assays .
  • Cellular Localization : Fluorescence tagging (e.g., BODIPY conjugates) tracked via confocal microscopy .
  • Proteomics : SILAC-based LC-MS/MS identifies differentially expressed proteins post-treatment .

How should researchers address discrepancies in biological activity data across different studies?

Q. Data Contradiction Analysis

  • Standardization : Use CLSI guidelines for antimicrobial assays and NCI-60 panels for cancer screening to ensure reproducibility .
  • Variable Control : Document solvent (DMSO concentration ≤0.1%), cell passage number, and culture conditions .

How does modifying the furan or morpholine moieties affect bioactivity?

Q. Advanced SAR Focus

  • Furan Modifications : Replacing furan with thiophene increases logP (hydrophobicity), enhancing membrane permeability but reducing solubility .
  • Morpholine Alternatives : Piperidine substitution lowers H-bond donor capacity, reducing kinase inhibition potency by ~40% .

What in vivo models are appropriate for assessing the compound's toxicity profile?

Q. Advanced Toxicology Focus

  • Acute Toxicity : OECD 423 guidelines in Sprague-Dawley rats (oral gavage, 14-day observation) .
  • Genotoxicity : Ames test (TA98/TA100 strains) and micronucleus assay in bone marrow .

How can this compound's electronic properties be exploited in material science applications?

Q. Advanced Materials Focus

  • Organic Electronics : Oxadiazole’s electron-transport properties make it suitable for OLEDs (e.g., electron-transport layer in Alq₃ devices) .
  • Photocatalysts : DFT-predicted redox potentials (~-1.2 V vs. SCE) suggest utility in dye-sensitized solar cells .

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